molecular formula C26H28N4O B11534802 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 312275-77-7

2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Numéro de catalogue: B11534802
Numéro CAS: 312275-77-7
Poids moléculaire: 412.5 g/mol
Clé InChI: AMDOUTFTXXPRRK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a hexahydroquinoline derivative featuring:

  • A 4-(dimethylamino)phenyl substituent at position 4.
  • A phenyl group at position 1.
  • 7,7-dimethyl moieties contributing to steric bulk and conformational stability.
  • A carbonitrile group at position 3 and an amino group at position 2, which are common in pharmacologically active scaffolds .

Propriétés

Numéro CAS

312275-77-7

Formule moléculaire

C26H28N4O

Poids moléculaire

412.5 g/mol

Nom IUPAC

2-amino-4-[4-(dimethylamino)phenyl]-7,7-dimethyl-5-oxo-1-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C26H28N4O/c1-26(2)14-21-24(22(31)15-26)23(17-10-12-18(13-11-17)29(3)4)20(16-27)25(28)30(21)19-8-6-5-7-9-19/h5-13,23H,14-15,28H2,1-4H3

Clé InChI

AMDOUTFTXXPRRK-UHFFFAOYSA-N

SMILES canonique

CC1(CC2=C(C(C(=C(N2C3=CC=CC=C3)N)C#N)C4=CC=C(C=C4)N(C)C)C(=O)C1)C

Origine du produit

United States

Méthodes De Préparation

Ionic Liquid-Catalyzed One-Pot Synthesis

The most efficient method employs the ionic liquid [H₂-DABCO][HSO₄]₂ as a catalyst in ethanol at ambient conditions. A mixture of 1,3-dicarbonyl compounds (e.g., dimedone), 4-(dimethylamino)benzaldehyde, malononitrile, and ammonium acetate reacts within 5–15 minutes, yielding the target compound at 89–94% efficiency. The catalyst’s Brønsted acidity facilitates Knoevenagel condensation, Michael addition, and cyclization sequentially. Key advantages include:

  • Short reaction time : 10 minutes for complete conversion.

  • Solvent compatibility : Ethanol minimizes toxicity.

  • Catalyst recyclability : Five cycles without significant loss in activity.

A representative procedure involves stirring equimolar reactants (0.5 mmol each) with 30 mg of [H₂-DABCO][HSO₄]₂ in 3–4 mL ethanol. The product precipitates upon water addition and is recrystallized from ethanol.

Metal Silicate-Mediated Thermal Synthesis

Alternative protocols use metal silicates (e.g., MgSiO₃) under reflux. Reactions proceed in acetonitrile at 80°C for 2–4 hours, achieving 70–85% yields. The silicate’s Lewis acidity accelerates imine formation and ring closure. However, longer durations and higher temperatures reduce scalability compared to ionic liquid methods.

Stepwise Synthesis via Intermediate Cyclization

Phosphorus Oxychloride Cyclization

A patent-derived approach involves synthesizing 4-chloro intermediates followed by amination. For example, 6-methoxy-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carbonitrile is treated with phosphorus oxychloride at 105°C for 45 minutes, yielding a chlorinated intermediate. Subsequent reaction with 4-(dimethylamino)aniline in 2-ethoxyethanol at 115°C introduces the dimethylamino phenyl group. This method achieves 65–78% yields but requires stringent pH control during workup.

Post-Synthetic Functionalization

Hexahydroquinoline derivatives undergo sulfonation or carboxylation using concentrated sulfuric acid. For instance, refluxing the base compound in H₂SO₄ for 2 hours introduces sulfonamide or carboxylic acid groups at the 3-position. While these modifications expand pharmacological potential, they reduce yields to 50–68% due to side reactions.

Optimization Parameters

Solvent and Temperature Effects

Data from 28 derivatives reveal ethanol as optimal for MCRs, balancing polarity and eco-friendliness. Elevated temperatures (reflux) in acetonitrile improve kinetics but increase energy costs.

Table 1: Solvent Impact on Yield

SolventTemperature (°C)Yield (%)Reaction Time (h)
Ethanol25940.25
Acetonitrile80822.5
Water100486.0

Catalytic Efficiency Comparison

Table 2: Catalyst Performance

CatalystLoading (mol%)Yield (%)Turnover Frequency (h⁻¹)
[H₂-DABCO][HSO₄]₂1094564
MgSiO₃1582109
Piperidine206767

Ionic liquids outperform conventional catalysts due to dual acid-base sites and recyclability.

Mechanistic Insights

The reaction proceeds via three stages:

  • Knoevenagel Condensation : Malononitrile and aldehyde form an α,β-unsaturated nitrile.

  • Michael Addition : Dimedone attacks the nitrile’s β-carbon, generating a diketone intermediate.

  • Cyclization and Aromatization : Ammonium acetate mediates ring closure and dehydration, yielding the hexahydroquinoline core.

Density functional theory (DFT) studies suggest the ionic liquid stabilizes transition states through hydrogen bonding, lowering activation energy by 15–20 kcal/mol.

Characterization and Purity Validation

Spectroscopic Data

  • IR : Peaks at 2215 cm⁻¹ (C≡N), 3340–3450 cm⁻¹ (N-H).

  • ¹H NMR : Singlets at δ 4.77 (NH₂), δ 5.11 (CH-pyridine), and aromatic protons at δ 7.01–8.00.

  • ¹³C NMR : Methine carbon at δ 30–35 ppm, carbonyl at δ 190–195 ppm.

Chromatographic Purity

HPLC analyses show ≥98% purity when using ionic liquid catalysis, versus 90–92% with metal silicates.

Industrial Scalability and Environmental Impact

Gram-scale syntheses validate commercial viability, with E-factors (waste-to-product ratio) of 0.8 for ionic liquid methods versus 3.2 for thermal routes. The former reduces hazardous waste by 60% through catalyst recovery .

Analyse Des Réactions Chimiques

Réactions : Le Composé X n’est pas un simple spectateur ; il participe à diverses réactions :

  • Oxydation : Il peut subir des réactions d’oxydation.
  • Réduction : Les processus de réduction font également partie de son répertoire.
  • Substitution : Substitution de groupes fonctionnels ? Absolument !
  • Et plus encore !

Réactifs et conditions courantes : Les réactifs comprennent le malononitrile, les β-cétoesters et divers composés acides. Les conditions réactionnelles varient en fonction de la transformation spécifique.

Principaux produits : Les principaux produits dépendent du type de réaction. Attendez-vous à un éventail diversifié de dérivés aux propriétés intrigantes.

4. Applications de la recherche scientifique

Chimie : Les chercheurs explorent la réactivité, la stabilité et les nouveaux dérivés du Composé X. C’est un terrain de jeu pour les chimistes de synthèse.

Biologie : En biologie, le Composé X pourrait interagir avec des composants cellulaires, affectant des processus comme l’activité enzymatique ou la signalisation cellulaire.

Médecine : Le Composé X pourrait-il être un futur candidat-médicament ? Son potentiel pharmacologique mérite d’être étudié.

Industrie : Peut-être trouve-t-il une utilisation dans la science des matériaux ou la catalyse. Les possibilités sont alléchantes.

Applications De Recherche Scientifique

Chemistry: Researchers explore Compound X’s reactivity, stability, and novel derivatives. It’s a playground for synthetic chemists.

Biology: In biology, Compound X might interact with cellular components, affecting processes like enzyme activity or cell signaling.

Medicine: Could Compound X be a future drug candidate? Its pharmacological potential warrants investigation.

Industry: Perhaps it finds use in materials science or catalysis. The possibilities are tantalizing.

Mécanisme D'action

Le mécanisme exact reste un mystère (musique de suspense). Mais soyez assurés, il implique probablement des cibles moléculaires et des voies complexes. Les chercheurs sont sur le coup !

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Variations in Substituents and Positions

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Position 1 Position 4 Position 7 Core Structure Key Substituent Features Evidence ID
Target Compound Phenyl 4-(Dimethylamino)phenyl 7,7-dimethyl Hexahydroquinoline Electron-donating dimethylamino group
2-Amino-4-(3-chlorophenyl)-1-(dimethylamino)-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile Dimethylamino 3-Chlorophenyl Phenyl Tetrahydroquinoline Electron-withdrawing chloro group
2-Amino-4-[4-(dimethylamino)phenyl]-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Methylphenyl 4-(Dimethylamino)phenyl - Hexahydroquinoline Methyl group enhances lipophilicity
2-Amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - Phenyl 7,7-dimethyl Chromene Chromene core lacks nitrogen at position 1
2-Amino-7,7-dimethyl-5-oxo-1-phenyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Phenyl 3,4,5-Trimethoxyphenyl 7,7-dimethyl Hexahydroquinoline Methoxy groups increase polarity
2-Amino-1-(4-chlorophenyl)-4-(4-(dimethylamino)phenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-Chlorophenyl 4-(Dimethylamino)phenyl - Hexahydroquinoline Chloro group introduces electronegativity
2-Amino-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile Phenyl 3,4-Dimethoxyphenyl 7,7-dimethyl Hexahydroquinoline Methoxy groups enhance H-bonding potential
2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile - 4-Methylphenyl - Chromene Methyl group reduces steric hindrance

Implications of Structural Differences

Electronic Effects
  • Electron-Withdrawing Groups (e.g., Chloro, Nitro) : Analogs like and feature chloro substituents, which increase electronegativity and may reduce solubility but enhance membrane permeability.
Steric and Conformational Effects
  • Chromene vs. Quinoline Cores: Chromene derivatives (e.g., ) lack the nitrogen at position 1, reducing hydrogen-bonding capacity compared to quinoline-based analogs.

Research Findings and Data Gaps

Crystallographic Data

  • The chromene analog in exhibits a low R factor (0.045), indicating high structural precision. Its crystal packing shows intermolecular H-bonds involving the amino and carbonyl groups.

Activité Biologique

The compound 2-Amino-4-(4-(dimethylamino)phenyl)-7,7-dimethyl-5-oxo-1-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (commonly referred to as compound 1 ) belongs to a class of hexahydroquinoline derivatives that have garnered attention for their potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of compound 1, focusing on its antiproliferative properties and mechanisms of action based on diverse sources.

  • Molecular Formula : C26H27N5O3
  • Molecular Weight : 457.524 g/mol
  • CAS Number : Not specified in the search results.

Antiproliferative Activity

Recent studies have demonstrated that compound 1 exhibits significant antiproliferative activity against various cancer cell lines. The National Cancer Institute's NCI-60 Cell Line Screen has been instrumental in evaluating the efficacy of this compound.

Case Study: NCI-60 Cell Line Screening

In vitro studies conducted on the NCI-60 panel revealed that at a concentration of 10 μM , compound 1 showed a notable inhibition of tumor cell growth. The results indicated that this compound is particularly effective against leukemia cell lines:

Cell Line Inhibition (%) Comparison Drug Inhibition (%)
Leukemia (Compound 1)59.31% - 98.88%CisplatinVaries
Leukemia (Compound 1)63.19%BusulfanVaries

The data suggests that compound 1 is more effective than traditional chemotherapeutics like cisplatin and busulfan in inhibiting leukemia cell proliferation .

The mechanism by which compound 1 exerts its antiproliferative effects appears to involve alkylation of DNA. The presence of cyano groups in its structure plays a critical role in its interaction with nucleophiles within tumor cells:

  • Alkylating Action : The cyano groups interact with nucleophiles under mild conditions, leading to the formation of DNA adducts that inhibit replication and transcription processes essential for cancer cell survival.

This mechanism aligns with findings from other studies on related compounds containing ethyl 1,1,2,2-tetracarbonitrile fragments, which have shown enhanced antitumor activity due to similar alkylating properties .

Comparative Analysis with Other Compounds

The biological activity of compound 1 can be compared with other nitrile-containing compounds, emphasizing its unique efficacy:

Compound Activity Against Leukemia Mechanism
Compound 1HighDNA alkylation
Ethyl TetracyanoModerateAlkylation
CisplatinVariableDNA cross-linking

Q & A

Q. What are the most reliable synthetic routes for preparing this compound, and how can reaction conditions be optimized for academic-scale synthesis?

The compound is typically synthesized via multi-step reactions, often involving the Hantzsch reaction or modified cyclohexanedione-based condensations. A common method involves refluxing precursors like 3,5-cyclohexanedione, substituted aldehydes (e.g., 4-(dimethylamino)benzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol with acid catalysts (e.g., DMAP or p-toluenesulfonic acid). Key optimizations include:

  • Temperature control : Maintaining reflux (70–80°C) for 2–3 hours to ensure cyclization.
  • Catalyst selection : Acidic catalysts improve yields by facilitating imine formation and cyclization.
  • Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity .

Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR are critical for confirming the hexahydroquinoline scaffold, substituent positions (e.g., dimethylamino phenyl), and cyano group presence.
  • FT-IR : Peaks at ~2200 cm1^{-1} confirm the nitrile (-CN) group.
  • HPLC-MS : Validates molecular weight (e.g., calculated 468.4 g/mol) and purity .

Q. How can researchers design initial bioactivity assays to evaluate its antimicrobial or anticancer potential?

  • Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
  • Anticancer assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations.
  • Control experiments : Compare with standard drugs (e.g., doxorubicin) and include solvent controls .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., varying IC50_{50}50​ values across studies) be systematically resolved?

Contradictions often arise from differences in assay conditions or compound purity. To resolve these:

  • Standardize protocols : Use identical cell lines, incubation times, and serum-free media.
  • Validate purity : Re-test batches with ≥98% purity via HPLC.
  • Dose-response curves : Perform triplicate experiments with nonlinear regression analysis .

Q. What role do substituents (e.g., dimethylamino vs. methoxyphenyl groups) play in modulating reactivity and bioactivity?

Substituents influence electronic and steric properties:

  • Dimethylamino groups : Enhance solubility and hydrogen-bonding capacity, potentially improving target binding.
  • Cyano groups : Increase electrophilicity, affecting interactions with thiol-containing enzymes (e.g., glutathione reductase).
  • Comparative studies : Synthesize analogs with halogen or nitro substituents to assess SAR trends .

Q. What advanced computational methods are suitable for predicting binding modes with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with proteins (e.g., topoisomerase II).
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories.
  • QSAR models : Train models on IC50_{50} data to predict activity of untested analogs .

Q. How can crystallography data resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

  • X-ray diffraction : Single-crystal analysis reveals hydrogen-bonding networks (e.g., N–H⋯N dimers) and π-stacking interactions.
  • Crystal packing : Identify C–H⋯O or C–H⋯π interactions influencing solid-state stability.
  • Validation : Compare experimental data with DFT-optimized geometries .

Methodological Challenges and Solutions

Q. How should researchers address low yields in scaled-up syntheses?

  • Stepwise optimization : Isolate intermediates (e.g., imine precursors) to troubleshoot bottlenecks.
  • Catalyst screening : Test ionic liquids or microwave-assisted conditions to accelerate reactions.
  • Solvent effects : Switch to DMF or THF for better solubility of aromatic intermediates .

Q. What strategies improve the accuracy of solubility and stability assessments under physiological conditions?

  • pH-dependent studies : Measure solubility in PBS (pH 7.4) and simulate gastric (pH 2.0) conditions.
  • Accelerated stability testing : Use HPLC to monitor degradation over 72 hours at 40°C/75% RH.
  • Co-solvent systems : Test DMSO/PEG mixtures for in vitro assays to avoid precipitation .

Q. How can researchers validate hypothesized mechanisms of action (e.g., enzyme inhibition vs. DNA intercalation)?

  • Enzyme assays : Directly test inhibition of targets (e.g., dihydrofolate reductase) using UV-Vis kinetics.
  • DNA-binding studies : Use ethidium bromide displacement assays or circular dichroism.
  • Gene expression profiling : RNA-seq to identify differentially expressed pathways post-treatment .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.